

Application Notes and Protocols: Methionol as a Standard for Flavor Analysis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionol, also known as 3-(methylthio)-1-propanol, is a sulfur-containing organic compound that plays a significant role in the flavor profiles of a wide variety of food and beverage products.[1] It is characterized by a savory, soup-like, or meaty aroma and is a key flavor component in products such as wine, cheese, and roasted coffee.[1] In flavor analysis, **methionol** is utilized as a standard for both qualitative and quantitative assessments. It serves as a reference for identifying off-flavors, particularly in the brewing and winemaking industries, and for ensuring the desired savory notes in food product development. This document provides detailed application notes and protocols for the effective use of **methionol** as a flavor standard.

Physicochemical Properties of Methionol

A clear understanding of the physicochemical properties of **methionol** is essential for its proper handling and application as a standard in flavor analysis.



Property	Value	Reference	
CAS Number	505-10-2	[2]	
Molecular Formula	C4H10OS	[2]	
Molar Mass	106.18 g/mol	[1]	
Appearance	Colorless to pale yellow liquid	[3]	
Odor Profile	Cooked onion, garlic, roasted [2] meat, matured wine notes		
Boiling Point	89-90 °C at 13 mmHg	[3]	
Solubility	Slightly soluble in water; soluble in alcohol and oils	[3]	

Applications in Flavor Analysis

Methionol serves as a critical standard in several areas of flavor analysis:

- Quality Control in Brewing and Winemaking: Methionol can be an indicator of off-flavors that develop during storage and aging.[4] Standard solutions of methionol are used to train sensory panelists to recognize these specific off-notes.
- Food Product Development: In the food industry, **methionol** is used to impart or enhance savory, meaty, and brothy flavors in processed foods such as soups, sauces, and snacks.[5]
- Research and Development: Scientists use methionol to study the chemical pathways of flavor formation in fermented foods and beverages.[6] For instance, research has shown that certain yeast strains can produce methionol from the amino acid methionine during fermentation.[6]

Quantitative Data Summary

The concentration of **methionol** and the closely related compound methional can vary significantly across different food and beverage products. The following table summarizes some reported quantitative data.



Analyte	Matrix	Concentration <i>l</i> Threshold	Reference
Methional	Synthetic Wine	Odor Threshold: 0.5 μg/L	
Methional	Oxidized White Wine	Can exceed 200 Odor Units	
Methionol	Coconut Cream (fermented with Saccharomyces cerevisiae EC1118)	Highest production among tested yeasts	[6]
Methionol	Sesame Flavor Baijiu	50 μg/L to 10 mg/L	[7]

Experimental Protocols

Protocol 1: Preparation of Methionol Standard Solutions for GC-MS Analysis

This protocol details the preparation of a stock solution and a series of calibration standards for the quantitative analysis of **methionol** using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

- Methionol (analytical standard, ≥98% purity)
- Methanol or Dichloromethane (GC grade)
- Volumetric flasks (10 mL, 50 mL, 100 mL)
- Micropipettes and sterile tips
- Analytical balance
- GC vials with caps



Procedure:

- Preparation of Stock Solution (e.g., 1000 ppm):
 - 1. Accurately weigh 100 mg of pure **methionol**.
 - 2. Dissolve the weighed **methionol** in a 100 mL volumetric flask with the chosen solvent (e.g., methanol).
 - 3. Ensure the solution is thoroughly mixed by inverting the flask multiple times. This is your 1000 ppm stock solution.
- Preparation of Calibration Standards:
 - 1. Label a series of volumetric flasks for your desired concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ppm).
 - 2. Perform serial dilutions from the stock solution. For example, to prepare a 100 ppm standard, transfer 10 mL of the 1000 ppm stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.
 - 3. To prepare a 10 ppm standard, you can transfer 1 mL of the 1000 ppm stock solution into a 100 mL volumetric flask and dilute, or transfer 10 mL of the 100 ppm solution into a 100 mL flask and dilute.
 - 4. Continue this process to create a range of standards that will bracket the expected concentration of **methionol** in your samples.
- Storage:
 - 1. Transfer the prepared standards into labeled GC vials.
 - 2. Store the stock solution and calibration standards at 4°C in a tightly sealed container to prevent evaporation and degradation.

Protocol 2: Quantitative Analysis of Methionol in a Liquid Sample by GC-MS



This protocol outlines the analysis of **methionol** in a liquid sample, such as a flavor concentrate or beverage, using GC-MS with an internal standard.

Materials:

- Prepared methionol calibration standards
- Internal standard (e.g., 2-methyl-3-furanthiol or a deuterated analog of a relevant compound)
- Sample for analysis
- Solvent for dilution (matching the standard's solvent)
- GC-MS system equipped with a suitable column for volatile sulfur compounds (e.g., DB-SUL)
- Helium carrier gas (high purity)

Procedure:

- Sample Preparation:
 - 1. Accurately weigh a known amount of the liquid sample and dilute it with the chosen solvent in a volumetric flask.
 - 2. Add a constant and known amount of the internal standard to each calibration standard and the diluted sample.
- GC-MS Analysis:
 - GC Conditions (Example):
 - Injector Temperature: 250 °C
 - Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.[4]
 - Carrier Gas Flow Rate: 1.0 mL/min (constant flow).[4]



Injection Mode: Splitless

MS Conditions (Example):

■ Ion Source Temperature: 230 °C[4]

Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

Scan Range: m/z 35-350[4]

- Data Analysis:
 - 1. Inject the prepared calibration standards and the sample into the GC-MS system.
 - 2. Identify the peaks for **methionol** and the internal standard based on their retention times and mass spectra.
 - 3. Create a calibration curve by plotting the ratio of the peak area of **methionol** to the peak area of the internal standard against the concentration of **methionol** for the calibration standards.
 - 4. Calculate the concentration of **methionol** in the sample using the equation of the line from the calibration curve.

Visualizations

Biochemical Pathway of Methionol Formation

The following diagram illustrates the formation of **methionol** from the amino acid methionine by yeasts during fermentation.



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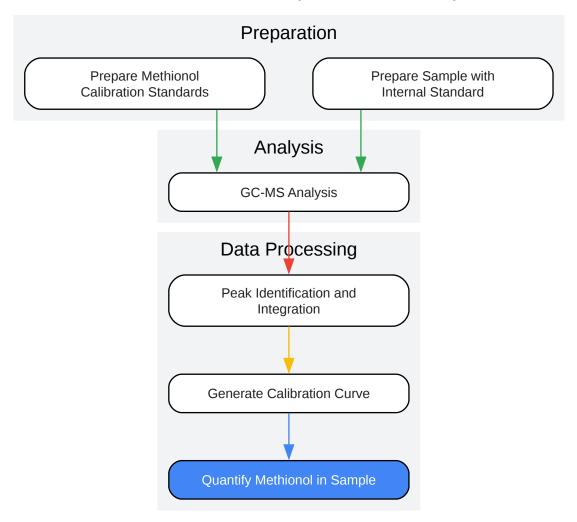
Caption: Formation of **methionol** from methionine via the Ehrlich pathway in yeast.



Experimental Workflow for GC-MS Analysis

The following diagram outlines the general workflow for the quantitative analysis of **methionol** in a sample using GC-MS.

Workflow for Quantitative Analysis of Methionol by GC-MS



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Caption: A generalized workflow for the quantification of **methionol** using GC-MS.

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